(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15582347
InChI: InChI=1S/C24H16ClN3O2S/c25-19-8-4-7-18(14-19)22-26-24-28(27-22)23(29)21(31-24)13-16-9-11-20(12-10-16)30-15-17-5-2-1-3-6-17/h1-14H,15H2/b21-13-
SMILES:
Molecular Formula: C24H16ClN3O2S
Molecular Weight: 445.9 g/mol

(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15582347

Molecular Formula: C24H16ClN3O2S

Molecular Weight: 445.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C24H16ClN3O2S
Molecular Weight 445.9 g/mol
IUPAC Name (5Z)-2-(3-chlorophenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C24H16ClN3O2S/c25-19-8-4-7-18(14-19)22-26-24-28(27-22)23(29)21(31-24)13-16-9-11-20(12-10-16)30-15-17-5-2-1-3-6-17/h1-14H,15H2/b21-13-
Standard InChI Key YCDFLDUFSADXTD-BKUYFWCQSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3

Introduction

Synthesis and Preparation

The synthesis of compounds within the thiazolo[3,2-b] triazole class often involves multi-step organic reactions. These processes typically start with the preparation of thiazole and triazole precursors, which are then fused to form the thiazolo[3,2-b] triazole core. The introduction of specific substituents, such as the benzyloxybenzylidene and chlorophenyl groups, requires additional steps involving condensation reactions or other organic transformations.

Biological Activities

Compounds in the thiazolo[3,2-b] triazole class have shown promise in various biological activities, including anticancer and anti-inflammatory effects. The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, which can inhibit disease-related pathways or modulate physiological responses.

Biological ActivityDescription
Anticancer ActivityCompounds in this class have shown activity against various cancer cell lines, including renal, leukemia, colon, breast, and melanoma cells.
Anti-inflammatory ActivitySome thiazolo[3,2-b] triazoles have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory conditions.

Research Findings and Future Directions

While specific research findings on (5Z)-5-[4-(benzyloxy)benzylidene]-2-(3-chlorophenyl)thiazolo[3,2-b] triazol-6(5H)-one are not available, studies on similar compounds suggest that modifications in the substituents can significantly affect their pharmacological properties. Future research should focus on synthesizing this compound and evaluating its biological activities to explore potential therapeutic applications.

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